molecular formula C16H20BrN7 B12224177 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine

2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12224177
M. Wt: 390.28 g/mol
InChI Key: CIZHEIYLGRFMGU-UHFFFAOYSA-N
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Description

2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a bromopyrimidine moiety linked to a piperazine ring, which is further connected to a pyrrolidine-substituted pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the piperazine derivative. Finally, the pyrrolidine group is introduced through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrrolidine rings.

    Reduction: Reduction reactions can target the bromopyrimidine moiety, potentially leading to debromination.

    Substitution: The bromine atom in the bromopyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can engage in hydrogen bonding and π-π interactions, while the piperazine and pyrrolidine rings provide additional binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(piperazin-1-yl)pyrimidine: Shares the bromopyrimidine and piperazine components but lacks the pyrrolidine group.

    2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol: Contains an ethanol group instead of the pyrrolidine moiety.

Uniqueness

The presence of the pyrrolidine group in 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets. This structural uniqueness may contribute to its distinct biological and chemical properties.

Properties

Molecular Formula

C16H20BrN7

Molecular Weight

390.28 g/mol

IUPAC Name

2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C16H20BrN7/c17-13-11-19-15(20-12-13)23-7-9-24(10-8-23)16-18-4-3-14(21-16)22-5-1-2-6-22/h3-4,11-12H,1-2,5-10H2

InChI Key

CIZHEIYLGRFMGU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=NC=C(C=N4)Br

Origin of Product

United States

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